6-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
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Overview
Description
6-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C9H5BrF2N2O2 and its molecular weight is 291.052. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
6-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid is part of the imidazo[1,2-a]pyridine family, compounds known for their diverse applications in medicinal chemistry and materials science. Research has explored the synthesis of imidazo[1,2-a]pyridine derivatives, including methods that could potentially apply to 6-Bromo-2-(difluoromethyl) variants. For example, a fully automated continuous flow synthesis has been developed for highly functionalized imidazo[1,2-a] heterocycles, offering a significant advance over traditional in-flask methods, showcasing the efficiency and scalability of synthesizing such compounds (Herath, Dahl, & Cosford, 2010).
Chemical Properties and Reactions
The compound's unique structure, featuring a bromo and a difluoromethyl group attached to an imidazo[1,2-a]pyridine ring, suggests it might exhibit distinct chemical properties useful in various reactions. Imidazo[1,2-a]pyridine carboxylic acid derivatives have been synthesized from 2-aminopyridines, showcasing the versatility of these compounds in chemical synthesis (Du Hui-r, 2014). This indicates potential pathways for further derivatization or functionalization of this compound in pharmaceutical or material science applications.
Applications in Material Science
The structure of imidazo[1,2-a]pyridine derivatives, including those similar to this compound, suggests potential applications in material science. For instance, derivatives have been evaluated for their performance as corrosion inhibitors, indicating that such compounds could play a role in protecting metals against corrosion (Saady et al., 2021). This points towards the possible use of this compound in developing new materials with enhanced durability and resistance to environmental factors.
Mechanism of Action
Safety and Hazards
Future Directions
Imidazo[1,2-a]pyridine analogues, including this compound, have been recognized for their potential in medicinal chemistry, particularly in the development of new drugs for tuberculosis . Therefore, future research may focus on further exploring the medicinal applications of this compound and its analogues.
Properties
IUPAC Name |
6-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF2N2O2/c10-4-1-2-5-13-6(8(11)12)7(9(15)16)14(5)3-4/h1-3,8H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAVRJLAZXJECEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1Br)C(=O)O)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.